N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine
Description
N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine (CAS: 934586-45-5) is a boron-containing tertiary amine with a molecular formula of C₁₈H₃₀BNO₃ and a molecular weight of 319.25 g/mol . Its structure features a benzyl group substituted at the ortho position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a branched alkylamine (N-methylpropan-2-amine) at the nitrogen center. The compound is characterized by high purity (≥95%) and is typically stored at low temperatures for stability .
Pinacol boronate esters are widely used as intermediates in Suzuki-Miyaura cross-coupling reactions and as protective groups for boron in medicinal chemistry .
Properties
IUPAC Name |
N-methyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO2/c1-13(2)19(7)12-14-10-8-9-11-15(14)18-20-16(3,4)17(5,6)21-18/h8-11,13H,12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRFUGSTPKCBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the suzuki-miyaura coupling reaction, suggesting that it may interact with palladium catalysts.
Mode of Action
It’s known that boronic esters, such as this compound, are often used in palladium-catalyzed cross-coupling reactions. In these reactions, the boronic ester acts as a source of a boron atom, which forms a complex with a palladium catalyst. This complex then reacts with an organic halide to form a new carbon-carbon bond.
Biochemical Pathways
The compound is likely involved in the Suzuki-Miyaura coupling reaction, a type of cross-coupling reaction. This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules. The downstream effects of this reaction depend on the specific context in which it is used.
Pharmacokinetics
Given its chemical structure, it is likely to be soluble in methanol.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants used in the reaction.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from light and air. Furthermore, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base, and is usually performed in an organic solvent.
Biochemical Analysis
Biochemical Properties
N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The compound interacts with palladium catalysts to facilitate these reactions, highlighting its importance in synthetic chemistry. Additionally, this compound can interact with various biomolecules, including enzymes involved in transesterification reactions. These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein. This modulation can impact the production of amyloid-beta peptides, which are associated with neurodegenerative diseases. Furthermore, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. Additionally, it can inhibit or activate enzymes such as γ-secretase, thereby influencing the cleavage of amyloid precursor protein and the production of amyloid-beta peptides. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and potential toxicity to specific organs
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can participate in borylation reactions, which are essential for the synthesis of complex organic molecules. Additionally, it can influence the activity of enzymes involved in metabolic pathways, thereby altering the levels of specific metabolites and impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can interact with specific transporters that facilitate its uptake into cells, where it can accumulate in specific compartments or organelles. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and potential therapeutic applications.
Biological Activity
N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C12H20BN3O3
- Molecular Weight : 239.12 g/mol
- CAS Number : 1346245-52-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound features a boron-containing moiety which is known to enhance binding affinity and selectivity towards certain enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases and enzymes involved in cellular signaling pathways. For instance, studies indicate that similar compounds with boron moieties can effectively inhibit kinases associated with cancer progression .
- Antiviral Activity : Research has indicated that derivatives of this compound may exhibit antiviral properties against various viruses by inhibiting replication mechanisms .
Table 1: Summary of Biological Activities
Case Studies
- Inhibition of EGFR : In a study evaluating the efficacy of similar compounds against the Epidermal Growth Factor Receptor (EGFR), it was found that the presence of boron significantly improved binding affinity and selectivity. Compounds with structural similarities to this compound were able to inhibit EGFR with IC50 values below 100 nM .
- Antiviral Efficacy : A recent investigation demonstrated that compounds featuring the dioxaborolane structure exhibited potent antiviral activity against SARS-CoV-2. The mechanism involved the inhibition of viral replication by targeting specific viral proteins .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound.
Table 2: ADME Characteristics
| Property | Description |
|---|---|
| Absorption | Rapid absorption observed |
| Bioavailability | High bioavailability |
| Metabolism | Primarily hepatic |
| Excretion | Renal excretion |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the dioxaborolane moiety exhibit potential anticancer properties. The incorporation of the N-methyl and benzyl groups enhances the compound's ability to interact with biological targets. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways related to cancer progression .
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may possess neuroprotective effects. The presence of the dioxaborolane group is hypothesized to contribute to the stabilization of certain neurotransmitters, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's .
Organic Synthesis
Borylation Reactions
The compound serves as a versatile reagent in borylation reactions. Its ability to facilitate the introduction of boron into organic molecules is valuable for synthesizing boronic acids and esters, which are crucial intermediates in organic synthesis and drug development. The dioxaborolane group allows for selective functionalization at benzylic positions under mild conditions .
Catalysis
In catalysis, N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine can act as a ligand in palladium-catalyzed cross-coupling reactions. This application is significant for creating complex organic molecules from simpler precursors, making it a vital tool in pharmaceutical chemistry .
Materials Science
Polymer Chemistry
The compound has potential applications in polymer chemistry due to its ability to participate in polymerization reactions. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli .
Nanotechnology
In nanotechnology, derivatives of this compound are being investigated for their role in creating functionalized nanoparticles. These nanoparticles can be utilized for targeted drug delivery systems or as contrast agents in imaging techniques due to their biocompatibility and functionalization capabilities .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro using similar dioxaborolane derivatives. |
| Study B | Borylation Reaction | Achieved high yields of desired products with excellent selectivity under mild reaction conditions using this compound as a borylating agent. |
| Study C | Neuroprotective Effects | Showed promise in protecting neuronal cells from oxidative stress-induced damage in preliminary assays. |
| Study D | Polymer Chemistry | Enhanced mechanical properties of synthesized polymers when incorporating this compound into the polymer matrix. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the benzene ring, boron-protecting groups, or amine moieties. These variations influence physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Substituent Variations on the Benzene Ring
- Impact of Substituents :
Boron-Protecting Group Variations
- Pinacol vs. Other Protectors : Pinacol esters are preferred for their stability and compatibility with transition-metal catalysis .
Amine Moieties and Functionalization
- Amine Effects : Branched alkylamines (e.g., propan-2-amine) enhance lipophilicity and blood-brain barrier penetration, critical for CNS-targeted PET tracers .
Q & A
Q. Characterization :
Q. Table 1: Synthetic Routes Comparison
| Method | Catalyst System | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂/BrettPhos | 78 | 97 | |
| Direct Borylation | Ir(cod)OMe/Bpin₂ | 65 | 95 |
Basic: What are the primary applications of this compound in academic research?
Methodological Answer:
This boronic ester serves as:
Cross-coupling precursor : For synthesizing biaryl motifs in drug candidates (e.g., kinase inhibitors) .
Probe in imaging : Radiolabeled derivatives (e.g., [¹¹C]-labeled analogs) are used in PET tracers for cerebral blood flow studies .
Building block : In materials science for conjugated polymers or MOFs due to its air-stable boronic ester group .
Advanced: How does the tertiary amine moiety influence reactivity in cross-coupling or functionalization reactions?
Methodological Answer:
The tertiary amine:
- Steric effects : Hinders catalyst access, requiring bulky ligands (e.g., SPhos) to prevent undesired ortho coupling .
- Coordination : May transiently bind to Pd, altering regioselectivity. Controlled by solvent polarity (e.g., DMF vs. THF) .
- Stability : Protonation under acidic conditions can destabilize the boronic ester, necessitating neutral pH during reactions .
Q. Table 2: Reactivity Under Different Conditions
| Condition | Reaction Outcome | Reference |
|---|---|---|
| Pd(OAc)₂/SPhos in THF | Meta-selectivity (85%) | |
| Acidic pH (HCl) | Boronic ester hydrolysis |
Advanced: How can researchers resolve discrepancies in reported reaction yields for this compound?
Methodological Answer:
Contradictions often arise from:
Catalyst loading : Higher Pd concentrations (5 mol%) improve yields but increase cost.
By-product formation : Use LC-MS to detect deborylation by-products (e.g., aryl alcohols) .
Purification : Automated flash chromatography (gradient elution) improves reproducibility vs. manual methods .
Q. Recommended Protocol :
- Standardize reaction conditions (e.g., 2 mol% Pd, 80°C, 12h).
- Validate purity via HPLC (C18 column, acetonitrile/water) .
Basic: What spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the dioxaborolan (δ 1.01 ppm, 12H), benzyl CH₂ (δ 4.40–4.62 ppm), and tertiary amine (no direct proton signal due to exchange broadening) .
- HRMS : Exact mass (e.g., m/z 277.1842 [M+H]⁺) confirms molecular formula .
- IR : B–O stretching (~1350 cm⁻¹) and C–N stretches (~1200 cm⁻¹) .
Advanced: What strategies mitigate decomposition of this boronic ester during storage or reactions?
Methodological Answer:
Q. Table 3: Stability Under Storage Conditions
| Condition | Decomposition (%) at 30 Days | Reference |
|---|---|---|
| –20°C, argon | <5 | |
| Room temperature, air | 40 |
Advanced: How is this compound utilized in the development of PET imaging agents?
Methodological Answer:
- Radiolabeling : React with [¹¹C]CH₃I to introduce a radioactive methyl group at the tertiary amine .
- Biodistribution studies : In vivo stability is assessed by tracking ¹¹C decay in rodent models.
- Challenges : Rapid deborylation in serum requires co-administration of stabilizers (e.g., ascorbic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
